molecular formula C25H34N4O3S B2898909 N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 946346-73-2

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide

货号: B2898909
CAS 编号: 946346-73-2
分子量: 470.63
InChI 键: BFIAMMTXNYJVAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic sulfonamide derivative characterized by a complex heterocyclic architecture. Its structure integrates a sulfamoylphenylacetamide core with a 1-methyltetrahydroquinoline moiety and a pyrrolidine substituent on the ethyl linker. This compound is hypothesized to exhibit bioactivity due to structural motifs common in pharmacologically active molecules, such as sulfonamides (antibacterial agents) and tetrahydroquinoline derivatives (CNS-targeting scaffolds).

属性

IUPAC Name

N-[3-methyl-4-[[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3S/c1-18-15-22(27-19(2)30)9-11-25(18)33(31,32)26-17-24(29-13-4-5-14-29)21-8-10-23-20(16-21)7-6-12-28(23)3/h8-11,15-16,24,26H,4-7,12-14,17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIAMMTXNYJVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Table 1: Structural Comparison of Sulfamoylphenylacetamide Derivatives

Compound Name Core Structure Substituents on Ethyl Linker Molecular Formula Molecular Weight
Target Compound Sulfamoylphenylacetamide 1-Methyltetrahydroquinolin-6-yl, Pyrrolidin-1-yl C25H32N4O3S 468.6 g/mol*
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Sulfamoylphenylacetamide 2-Oxotetrahydrofuran-3-yl C13H16N2O5S 299.34 g/mol
N-(4-(N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide Sulfamoylphenylacetamide 1-Benzyl-2-oxotetrahydroquinolin-6-yl C25H25N3O4S 463.6 g/mol
N-(4-(N-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide Sulfamoylphenylacetamide Pyridazine-pyridine hybrid C19H20N8O3S 440.5 g/mol*

*Calculated based on structural analysis.

Key Observations :

  • The target compound uniquely combines a tetrahydroquinoline (a lipophilic, aromatic system) with pyrrolidine (a basic, flexible heterocycle). This contrasts with ’s tetrahydrofuran substituent (polar, oxygen-containing) and ’s benzyl-oxo-tetrahydroquinoline (higher aromaticity due to benzyl) .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Analogs

Compound Name Melting Point (°C) Solubility (Predicted) LogP*
Target Compound Not reported Low (lipophilic groups) 3.2
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 174–176 Moderate 1.5
N-(4-(N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide Not reported Low 3.8

*Calculated using fragment-based methods (e.g., XLogP3).

Key Observations :

  • The target compound’s higher predicted LogP (3.2) vs. ’s analog (LogP 1.5) reflects enhanced lipophilicity from the tetrahydroquinoline and pyrrolidine groups, suggesting better membrane permeability but poorer aqueous solubility .
  • ’s benzyl-substituted analog has the highest LogP (3.8), aligning with its additional aromatic benzyl group .

Hypothetical Bioactivity Implications

  • Sulfonamide Core : May confer antibacterial or carbonic anhydrase inhibitory activity, as seen in sulfonamide drugs .
  • Tetrahydroquinoline Moiety: Often associated with CNS activity (e.g., tacrine derivatives for Alzheimer’s). The methyl group may enhance metabolic stability .
  • Pyrrolidine Substituent : Could modulate receptor binding through basicity and conformational flexibility, similar to proline-derived pharmaceuticals.

常见问题

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

The synthesis of structurally analogous compounds (e.g., substituted acetamides with tetrahydroquinoline and pyrrolidine moieties) requires precise control of temperature (typically 50–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–48 hours). For example, highlights that solvent choice directly impacts the solubility of intermediates, with polar aprotic solvents favoring sulfonamide coupling reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical for achieving >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming the connectivity of the tetrahydroquinoline, pyrrolidine, and sulfamoyl groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended for batch consistency .

Q. What are the primary challenges in scaling up laboratory-scale synthesis to gram quantities?

Key challenges include maintaining regioselectivity during sulfamoylation and minimizing side reactions (e.g., over-alkylation of the pyrrolidine nitrogen). suggests using flow chemistry for controlled mixing of reactive intermediates and in-line monitoring (e.g., FTIR) to detect byproducts. Solvent recycling and catalyst recovery (e.g., Pd-based catalysts) improve cost-efficiency at larger scales .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed in enzyme inhibition assays involving this compound?

Contradictions may arise from assay conditions (e.g., buffer pH affecting sulfamoyl group ionization) or off-target interactions. Orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) should corroborate enzyme inhibition. emphasizes using in silico docking (e.g., AutoDock Vina) to map binding poses and identify critical residues in the enzyme active site .

Q. What strategies are effective for studying the compound’s stability under physiological conditions (e.g., plasma, liver microsomes)?

Accelerated stability studies (pH 1–10 buffers, 37°C) combined with LC-MS/MS analysis can identify degradation products (e.g., hydrolysis of the acetamide group). recommends using deuterated solvents in NMR to track proton exchange in aqueous environments. For metabolic stability, human liver microsome assays with NADPH cofactors quantify CYP450-mediated oxidation .

Q. How can structural analogs of this compound be designed to enhance target selectivity while minimizing cytotoxicity?

Structure-activity relationship (SAR) studies should focus on modifying the tetrahydroquinoline substituents (e.g., introducing electron-withdrawing groups to modulate π-π interactions) and varying the pyrrolidine ring size. (despite exclusion) indirectly suggests using fragment-based drug design (FBDD) to prioritize low-molecular-weight analogs with improved pharmacokinetic profiles. Computational tools like Schrödinger’s QikProp predict ADMET properties .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems (e.g., cancer cell lines)?

Transcriptomic profiling (RNA-seq) and phosphoproteomics (LC-MS/MS) can identify downstream signaling pathways affected by the compound. advocates for CRISPR-Cas9 knockout models to confirm target dependency. For in vivo validation, xenograft models with bioluminescent reporters enable real-time monitoring of tumor growth inhibition .

Methodological Considerations

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s solubility?

Computational tools (e.g., COSMO-RS) often overestimate solubility in polar solvents. Experimental validation via shake-flask method (octanol-water partition coefficient, logP) and dynamic light scattering (DLS) for aggregation propensity is critical. notes that co-solvents (e.g., PEG-400) or cyclodextrin encapsulation improve aqueous solubility for in vitro assays .

Q. What protocols ensure reproducibility in biological assays when testing this compound?

Standardize cell culture conditions (e.g., passage number, serum batch) and use internal controls (e.g., staurosporine for cytotoxicity). recommends pre-treating compounds with Chelex resin to remove trace metals that may interfere with enzyme activity. Dose-response curves should span ≥5 concentrations in triplicate, with IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism) .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s binding affinity across studies be reconciled?

Variability may stem from differences in protein purity (e.g., endotoxin levels in recombinant enzymes) or assay formats (e.g., fluorescence quenching vs. ITC). advises using orthogonal biophysical methods (e.g., surface plasmon resonance and isothermal titration calorimetry) to cross-validate binding constants. Statistical meta-analysis of published datasets can identify outliers .

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